molecular formula C₁₈H₁₉D₅ClNO₃ B1161121 Ractopamine-d5 Hydrochloride

Ractopamine-d5 Hydrochloride

Cat. No.: B1161121
M. Wt: 342.87
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Ractopamine (B1197949) and its Analogues in the Context of Scientific Investigation

Ractopamine is a synthetic compound classified pharmacologically as a phenethanolamine β-adrenoceptor agonist. europa.eunih.gov Structurally, it is similar to natural catecholamines like epinephrine (B1671497) and norepinephrine. nih.gov In a number of countries, ractopamine hydrochloride is authorized for use as a feed additive in livestock, such as pigs and cattle, to increase protein accretion (leanness), improve feed efficiency, and increase the rate of weight gain. europa.eunih.govresearchgate.net This use as a growth promoter has made ractopamine a compound of significant interest for regulatory and food safety monitoring, necessitating the development of highly accurate and sensitive analytical methods for its detection in various animal-derived products. nih.govresearchgate.net

Scientific investigations into ractopamine often extend to its analogues, which are other β-agonist compounds with similar structures and effects. These include substances like clenbuterol, salbutamol (B1663637), isoxsuprine, and fenoterol. nih.govresearchgate.netunito.it Research is often designed to detect multiple β-agonists simultaneously, requiring methods that can distinguish between these closely related compounds. researchgate.netnih.gov The development of molecularly imprinted polymers, for example, has been explored for the selective extraction of ractopamine and its analogues from complex samples. researchgate.net Ractopamine itself exists as four distinct stereoisomers (RR, SR, SS, RS), which adds another layer of complexity to its analysis. europa.euresearchgate.net

Rationale for the Specific Utility of Deuterated Ractopamine (Ractopamine-d5 Hydrochloride) as a Research Tool

The primary and most critical application of Ractopamine-d5 Hydrochloride in scientific research is its use as an internal standard for quantitative analysis. nih.govsynzeal.com This role is especially prominent in highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). europa.euresearchgate.netfao.org

The rationale for its utility as an internal standard is based on several key properties:

Chemical and Physical Equivalence : Because deuterium (B1214612) is an isotope of hydrogen, Ractopamine-d5 behaves almost identically to the non-labeled ("native") ractopamine throughout the analytical process. moravek.comclearsynth.com It has the same retention time in liquid chromatography and exhibits the same extraction efficiency and chemical behavior during sample preparation.

Mass Differentiation : The five deuterium atoms give Ractopamine-d5 a molecular weight that is five mass units higher than that of native ractopamine. synzeal.com This mass difference allows a mass spectrometer to easily and clearly distinguish between the internal standard and the target analyte. clearsynth.comunam.mx

Accurate Quantification : By adding a known amount of Ractopamine-d5 Hydrochloride to a sample at the beginning of the analytical workflow, any loss of the target analyte during extraction or purification steps can be precisely accounted for. clearsynth.com Furthermore, it compensates for variations in signal intensity caused by "matrix effects," where other components in a complex sample (like urine or tissue) can suppress or enhance the ionization of the analyte in the mass spectrometer. clearsynth.comresolvemass.ca The ratio of the signal from the native ractopamine to the signal from the deuterated internal standard allows for highly accurate and reliable quantification. clearsynth.com

Numerous research studies and analytical methods rely on deuterated ractopamine for this purpose. For instance, Ractopamine-d5 has been used as an internal standard for the determination of ractopamine and salbutamol in pig hair via LC-MS/MS. nih.gov Similarly, Ractopamine-d6 has been employed in the analysis of β-agonists in bovine teeth and in LC/MS/MS methods for residue analysis in pig tissues. unito.itfao.org The use of Ractopamine-d5 Hydrochloride is also essential for analytical method development, validation, and quality control applications to ensure that analytical procedures are robust, reliable, and compliant with regulatory guidelines. synzeal.comaquigenbio.com

PropertyRactopamine-d5 Hydrochloride
Chemical Name 4-(3-((2-Hydroxy-2-(4-hydroxyphenyl)ethyl-2-d)amino)butyl)phen-2,3,5,6-d4-ol hydrochloride synzeal.com
Molecular Formula C18H18D5NO3 · HCl synzeal.com
Primary Application Internal standard for quantitative analysis, particularly with mass spectrometry. nih.govsynzeal.comaquigenbio.com
Key Advantage Chemically analogous to ractopamine but with a distinct mass, allowing for accurate quantification by correcting for matrix effects and sample loss. clearsynth.comresolvemass.ca

Properties

Molecular Formula

C₁₈H₁₉D₅ClNO₃

Molecular Weight

342.87

Synonyms

4-Hydroxy-α-[[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]benzenemethanol Hydrochloride-d5;  EL 737-d5;  LY 031537-d5;  LY O31537-d5;  Optaflexx-d5;  Paylean-d5;  Topmax 9-d5

Origin of Product

United States

Synthesis and Characterization of Ractopamine D5 Hydrochloride for Research Applications

Methodologies for Deuterium (B1214612) Labeling and Analogue Preparation

The synthesis of Ractopamine-d5 Hydrochloride involves the strategic incorporation of five deuterium atoms into the ractopamine (B1197949) molecule. This is typically achieved through chemical synthesis routes that utilize deuterated reagents and starting materials.

Specific Deuteration Strategies (e.g., site-specific incorporation of deuterium via reductive amination or other synthetic routes)

A primary strategy for the synthesis of Ractopamine-d5 Hydrochloride involves a multi-step chemical synthesis. One plausible and targeted approach begins with the preparation of a key intermediate, a deuterium-labeled ketone. This can be achieved through a hydrogen-deuterium exchange reaction on a suitable precursor.

Following the synthesis of the deuterated ketone, a reductive amination reaction is carried out. In this step, the deuterated ketone is reacted with a suitable amine. Notably, to achieve the desired d5 labeling, the reductive amination is conducted without the use of a deuterated reducing agent, as the deuterium atoms have already been incorporated into the ketone intermediate. This method allows for the site-specific placement of the deuterium atoms.

An alternative, more general approach for preparing deuterated ractopamine involves the reduction of an organic ketone using a deuterated reagent to form a deuterated alcohol. This is followed by the conversion of the alcohol to a sulfonate ester. The deuterated sulfonate then undergoes a coupling reaction with an appropriate alcohol amine under alkaline conditions to yield a deuterated amine alcohol. The final step involves the deprotection of this intermediate to produce the deuterated ractopamine. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Optimization of Synthetic Pathways for Isotopic Enrichment and Yield

For the hydrogen-deuterium exchange reaction to prepare the deuterated ketone intermediate, the choice of catalyst and reaction conditions is crucial to achieve a high level of deuterium incorporation at the desired positions. Similarly, in the reductive amination step, the selection of the non-deuterated reducing agent and reaction conditions can significantly impact the yield and purity of the final product.

Reaction monitoring, often by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is employed to determine the optimal reaction time for each step, ensuring complete conversion while minimizing the formation of byproducts.

Purification Techniques for Stable Isotope-Labeled Compounds

The purification of Ractopamine-d5 Hydrochloride is essential to remove any unreacted starting materials, reagents, and potential byproducts, including unlabeled or partially labeled ractopamine. High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of deuterated compounds. Its high resolving power allows for the separation of the desired deuterated compound from closely related impurities.

Following purification, the compound is typically isolated as a solid. This can be achieved through techniques such as crystallization or lyophilization to obtain the final, highly pure Ractopamine-d5 Hydrochloride. The purity of the final product is then confirmed using analytical techniques as described in the following section.

Spectroscopic and Chromatographic Characterization for Research Purity and Identity

Comprehensive characterization is necessary to confirm the chemical identity, isotopic enrichment, and purity of the synthesized Ractopamine-d5 Hydrochloride. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Application of Mass Spectrometry in Structural Elucidation and Isotopic Purity Confirmation (e.g., fragmentation patterns, isotopic abundance ratios)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of Ractopamine-d5 Hydrochloride. It provides information on the molecular weight of the compound, confirming the incorporation of five deuterium atoms.

In tandem mass spectrometry, the precursor ion of Ractopamine-d5 is selected and fragmented to produce characteristic product ions. For Ractopamine-d5, the protonated molecular ion ([M+H]+) is observed at a mass-to-charge ratio (m/z) of 307.1. Upon fragmentation, a characteristic product ion is observed at m/z 167.1.

The fragmentation pattern of Ractopamine-d5 is analogous to that of unlabeled ractopamine. For unlabeled ractopamine, the precursor ion is at m/z 302.2, and a major product ion is observed at m/z 164.2. The mass shift of +5 in the precursor ion and +3 in the fragment ion for Ractopamine-d5 confirms the presence and location of the deuterium atoms within the molecule.

By analyzing the isotopic abundance ratios in the mass spectrum, the isotopic purity of the synthesized Ractopamine-d5 Hydrochloride can be accurately determined.

Interactive Data Table: Mass Spectrometry Data for Ractopamine and Ractopamine-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ractopamine302.2164.2
Ractopamine-d5307.1167.1

Nuclear Magnetic Resonance Spectroscopy for Isotopic Enrichment Assessment and Positional Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and determination of isotopic enrichment of Ractopamine-d5 Hydrochloride. Both proton (¹H) NMR and deuterium (²H) NMR can be utilized.

In the ¹H NMR spectrum of Ractopamine-d5 Hydrochloride, the absence or significant reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated provides direct evidence of successful deuteration. By comparing the integration of the remaining proton signals to those of a known internal standard, the degree of deuteration can be quantified.

Deuterium NMR spectroscopy provides a direct method for observing the deuterium atoms in the molecule. The resulting spectrum will show signals at the chemical shifts corresponding to the carbon atoms to which the deuterium atoms are attached. The integration of these signals can be used to determine the relative abundance of deuterium at each labeled position, thus confirming the site of deuteration and assessing the isotopic enrichment. This technique is particularly valuable for confirming the absence of isotopic scrambling and ensuring the correct positional isomerism of the deuterated compound.

Chromatographic Purity Evaluation for Certified Reference Materials and Analytical Standards

The accuracy and reliability of analytical measurements are fundamentally dependent on the quality of the reference materials used for instrument calibration and method validation. For isotopically labeled compounds such as Ractopamine-d5 Hydrochloride, establishing its purity with a high degree of confidence is critical for its function as a Certified Reference Material (CRM) or analytical standard. Chromatographic techniques are central to this evaluation, providing detailed insights into the presence and quantity of the primary compound as well as any organic impurities.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant methods for assessing the purity of Ractopamine-d5 Hydrochloride. usda.govveeprho.comfsns.com HPLC methods, often coupled with fluorescence or ultraviolet (UV) detectors, are used for quantification. usda.govveeprho.com These methods must account for the purity of the reference standard when preparing stock solutions for calibration curves. usda.goviaea.org A typical HPLC method for ractopamine does not distinguish between its four stereoisomers, resulting in a single chromatographic peak. usda.gov

For a more comprehensive purity assessment, LC-MS and tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity, enabling the identification and quantification of trace-level impurities. fsns.comjetir.orgresearchgate.net The use of a deuterated internal standard, such as Ractopamine-d5 Hydrochloride itself, is crucial for achieving accurate quantification in complex matrices by correcting for variations during sample preparation and analysis. scispace.com

Detailed Research Findings on Impurity Profiling

The characterization of a reference material involves a thorough investigation of potential impurities that may arise during synthesis or degradation. Research has identified several process-related impurities in batches of Ractopamine Hydrochloride. These impurities must be identified and controlled to ensure the quality of the analytical standard. veeprho.comjetir.org

Stress testing under acidic and basic conditions has been shown to generate several impurity peaks, highlighting potential degradation pathways. jetir.org Specific process-related impurities that have been identified and synthesized for verification purposes include Deoxy ractopamine and O-methyl ractopamine. jetir.org The formation of these impurities is carefully monitored during the manufacturing process to ensure they remain below acceptable limits, often specified by regulatory guidelines like those from the International Council for Harmonisation (ICH). jetir.org

Further studies utilizing high-resolution mass spectrometry, such as HPLC-quadrupole-time of flight mass spectrometry (HPLC-Q-TOF/MS), have been conducted to analyze the organic impurities in ractopamine reference materials. ccspublishing.org.cn This advanced technique allows for the determination of the elemental composition and structure of unknown impurities by analyzing their fragmentation pathways. ccspublishing.org.cn Such in-depth analyses provide a comprehensive purity profile essential for a CRM.

Data on Chromatographic Purity and Identified Impurities

The purity of reference materials is typically reported on a Certificate of Analysis (CoA). The data below reflects typical purity values and specific impurities identified in research studies.

Table 1: Reported Purity of Ractopamine and Ractopamine-d5 Hydrochloride Standards
CompoundReported PuritySource/Note
Ractopamine hydrochloride94.8% (Mass Fraction)Certified Reference Material GBW06147 ncrm.org.cn
Ractopamine hydrochloride≥98.0%Typical specification for commercial batches veeprho.com
Ractopamine-d5 Hydrochloride>90%Certificate of Analysis cleanchemlab.com
Table 2: Process-Related and Organic Impurities Identified in Ractopamine
Impurity Name/IdentifierObserved Level / m/zNote
Deoxy ractopamine0.10% - 0.25%Process impurity formed during hydrogenation. jetir.org
O-methyl ractopamine0.05% - 0.20%Process impurity observed in the final synthesis stage. jetir.org
Impurity A286.1802Identified by HPLC-Q-TOF/MS; inferred as a byproduct of dehydration and hydrogenation. ccspublishing.org.cn
Impurity B316.1907Identified by HPLC-Q-TOF/MS; shares molecular skeleton with ractopamine. ccspublishing.org.cn
Impurity C438.2275Identified by HPLC-Q-TOF/MS; shares molecular skeleton with ractopamine. ccspublishing.org.cn
Impurity D372.2533Identified by HPLC-Q-TOF/MS; shares molecular skeleton with ractopamine. ccspublishing.org.cn

The rigorous evaluation of chromatographic purity is an indispensable step in the certification of Ractopamine-d5 Hydrochloride as a reference material. By employing advanced techniques like HPLC and LC-MS/MS, manufacturers can provide a well-characterized standard with a defined purity and a comprehensive profile of any impurities, ensuring its suitability for high-stakes analytical applications in research and regulatory compliance testing. synzeal.comsynzeal.com

Advanced Analytical Methodologies Utilizing Ractopamine D5 Hydrochloride As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Precise Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate and precise quantification of elements and chemical substances within a sample. youtube.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the target analyte, often called a "spike" or internal standard, to the sample before any processing. youtube.comrestek.com In the context of ractopamine (B1197949) analysis, Ractopamine-d5 hydrochloride serves as this internal standard.

Because Ractopamine-d5 is chemically identical to the native ractopamine, it behaves similarly during extraction, cleanup, and chromatographic separation. researchgate.net Any loss of the target analyte during these steps will be accompanied by a proportional loss of the internal standard. restek.com Mass spectrometry is then used to measure the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard. youtube.com Since the amount of the added standard is known, this ratio allows for the accurate calculation of the original concentration of the analyte in the sample, effectively correcting for both matrix effects and procedural losses. This reliance on isotopic ratios rather than absolute signal intensities is what gives IDMS its characteristic high precision and accuracy, making it a definitive method in analytical chemistry. youtube.comrestek.com

Development and Validation of High-Sensitivity Analytical Methods in Complex Matrices

The detection and quantification of ractopamine residues in complex biological matrices, such as animal tissues, urine, and hair, require the development and validation of highly sensitive and specific analytical methods. scispace.comresearchgate.net The use of Ractopamine-d5 hydrochloride as an internal standard is a cornerstone of these methods, ensuring their accuracy and reliability. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the analysis of ractopamine residues due to its high sensitivity and selectivity. scispace.comfsns.com This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. The inclusion of Ractopamine-d5 hydrochloride in the analytical workflow is critical for achieving accurate quantification, especially at the low residue levels often encountered in regulatory monitoring. nih.govresearchgate.net The validation of these methods is typically performed according to established guidelines, such as those from the European Union Decision 2002/657/EC, and includes the determination of parameters like decision limit (CCα), detection capability (CCβ), recovery, repeatability, and reproducibility. scispace.comnih.gov

Effective chromatographic separation is essential for minimizing matrix interference and ensuring the accurate quantification of ractopamine. youtube.com The optimization of separation parameters is a critical step in method development.

Stationary Phases: Reversed-phase columns, such as C18, are commonly used for the separation of ractopamine. nih.gov The choice of stationary phase is crucial for achieving good peak shape and resolution from other matrix components.

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol, often with the addition of a modifier like formic acid to improve ionization efficiency. scispace.com A common mobile phase composition is a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. scispace.com

Gradient Programs: Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often employed to achieve optimal separation of ractopamine from matrix interferences and to reduce analysis time. The gradient program is carefully optimized to ensure that ractopamine and its internal standard, Ractopamine-d5, are well-resolved and have symmetrical peak shapes.

Table 1: Example of LC-MS/MS Chromatographic Parameters

Parameter Condition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B LCMS grade methanol
Flow Rate 0.4 mL/min
Injection Volume 4 µL
Column Temperature 40 °C
Gradient Program Optimized for separation of ractopamine and internal standard

Tandem mass spectrometry provides a high degree of selectivity and sensitivity for the detection of ractopamine. The most common detection strategy is Multiple Reaction Monitoring (MRM). scispace.com In MRM, the precursor ion (the protonated molecule of ractopamine or Ractopamine-d5) is selected in the first quadrupole, fragmented in the collision cell through Collision-Induced Dissociation (CID), and then specific product ions are monitored in the third quadrupole. americanlaboratory.com This process significantly reduces background noise and enhances the specificity of the analysis. americanlaboratory.com

For ractopamine, the protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 302.2 is typically selected as the precursor ion. scispace.comresearchgate.net This precursor ion is then fragmented to produce several product ions, with the most intense transition often used for quantification and others for confirmation. scispace.comlcms.cz Similarly, for the internal standard Ractopamine-d5, the precursor ion at m/z 307.1 is monitored. scispace.com The selection of specific and unique ion transitions for both the analyte and the internal standard is crucial for the reliability of the method. americanlaboratory.com

Table 2: Example of MRM Transitions for Ractopamine and Ractopamine-d5

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
Ractopamine 302.2 164.2 284.2
Ractopamine-d5 307.1 167.1 -

While LC-MS/MS is more commonly used, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of ractopamine. However, due to the low volatility and high polarity of ractopamine, a derivatization step is necessary to make the compound suitable for GC analysis. scispace.com This derivatization process, often involving silylation, converts the polar functional groups of ractopamine into less polar, more volatile derivatives. researchgate.net

The use of Ractopamine-d5 as an internal standard is equally important in GC-MS methods to correct for variations in the derivatization reaction efficiency and for losses during sample preparation and injection. researchgate.net Although GC-MS methods can provide high sensitivity, the additional derivatization step makes the procedure more time-consuming and laborious compared to LC-MS/MS. scispace.com

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. scispace.comresearchgate.net When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique offers significant advantages for the analysis of ractopamine residues. scispace.comnih.gov

Table 3: Comparison of Analytical Techniques

Technique Key Advantages Key Disadvantages Use of Ractopamine-d5
LC-MS/MS High sensitivity and selectivity, no derivatization required. Moderate analysis time. Essential for accurate quantification.
GC-MS High sensitivity. Requires time-consuming derivatization. Corrects for derivatization and procedural variations.
UPLC-MS/MS Enhanced resolution, faster analysis, higher sensitivity. Higher backpressure requires specialized equipment. Crucial for leveraging the high performance of the technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Sample Preparation and Matrix Effects in Diverse Biological and Environmental Samples

The accurate determination of ractopamine residues is highly dependent on the effectiveness of sample preparation, which aims to isolate the analyte from the complex sample matrix. The choice of extraction and clean-up procedures is critical for minimizing matrix effects and achieving reliable quantification unm.eduiaea.org.

The selection of an appropriate extraction technique is paramount for the efficient recovery of ractopamine from various matrices.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For ractopamine analysis, a common approach involves an initial extraction with an organic solvent like ethyl acetate or a mixture of dichloromethane, methanol, and triethylamine mhlw.go.jpfao.org. The pH of the aqueous phase is often adjusted to optimize the partitioning of ractopamine into the organic layer nih.gov. For instance, in the analysis of animal tissues, samples can be homogenized and extracted with ethyl acetate after the addition of a buffer mhlw.go.jpjst.go.jp.

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for sample clean-up and concentration of ractopamine from complex matrices nih.govnih.govnih.gov. It utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. Various types of SPE cartridges are employed, including mixed-mode cation exchange cartridges, which are particularly effective for basic compounds like ractopamine nih.gov. Molecularly imprinted polymers (MIPs) have also been developed for the selective extraction of ractopamine from urine samples, demonstrating high recovery rates nih.gov. The general SPE procedure involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the analyte nih.govdoi.org.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for the analysis of various residues, including ractopamine, in food and feed samples due to its simplicity, speed, and minimal solvent usage nih.govsigmaaldrich.comquechers.eunih.gov. The procedure typically involves an initial extraction with acetonitrile followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for clean-up, using sorbents such as primary secondary amine (PSA) to remove interfering matrix components nih.govsigmaaldrich.com. This method has been successfully applied to the determination of ractopamine in meat and bone meal nih.gov.

The complexity of the sample matrix dictates the extent of the necessary clean-up procedures.

Animal Tissues (Muscle, Liver, Kidney, Fat): The analysis of ractopamine in animal tissues often requires extensive clean-up to remove fats, proteins, and other endogenous components. Following an initial solvent extraction, techniques like SPE are commonly employed fao.orgnih.gov. For fatty tissues, a defatting step using a nonpolar solvent like n-hexane may be necessary mhlw.go.jp. Enzymatic hydrolysis is sometimes used to release conjugated forms of ractopamine before extraction nih.govnih.gov.

Biological Fluids (Urine): Urine samples are generally less complex than tissues but still require clean-up to remove salts and other interfering substances. SPE is a common choice for urine analysis, with molecularly imprinted polymers showing high selectivity for ractopamine nih.gov. Enzymatic hydrolysis with β-glucuronidase/aryl sulfatase is often performed to measure total ractopamine (free and conjugated forms) nih.govscispace.com.

Feed Components: The analysis of ractopamine in animal feed involves extraction with an appropriate solvent, often an acidified organic solvent, followed by a clean-up step. SPE is frequently used to purify the extract before instrumental analysis nih.gov.

Hair: Hair is a challenging matrix for drug residue analysis. The extraction of ractopamine from hair typically involves washing the hair to remove external contamination, followed by digestion using a strong base like sodium hydroxide or an enzymatic digestion with protease doi.orgscispace.comresearchgate.net. The resulting solution is then subjected to a clean-up procedure, such as SPE, before analysis doi.orgscispace.comresearchgate.net.

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting matrix components, can significantly impact the accuracy of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) mhlw.go.jpthermofisher.com. The use of a stable isotope-labeled internal standard, such as Ractopamine-d5 hydrochloride, is the most effective way to compensate for these effects lcms.cz. Since the internal standard has nearly identical physicochemical properties and chromatographic behavior to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized lcms.czthermofisher.com.

The extent of matrix effects can be assessed by comparing the response of the analyte in a pure solvent with its response in a matrix extract spiked at the same concentration. A significant difference in response indicates the presence of matrix effects. Mitigation strategies, in addition to the use of an internal standard, include optimizing sample preparation to remove interfering components, using matrix-matched calibration standards, or employing standard addition methods nih.gov.

Method Validation Parameters in Academic Research and Regulatory Laboratories

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It involves evaluating several performance characteristics to demonstrate the method's reliability and accuracy fao.orgnih.govnih.govresearchgate.net.

Specificity refers to the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components . Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample. In LC-MS/MS analysis, selectivity is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, Ractopamine-d5 hydrochloride. The use of multiple reaction monitoring (MRM) significantly enhances the selectivity of the method, minimizing the potential for interferences from other compounds in the matrix scispace.comnih.gov. The chromatographic separation also plays a crucial role in separating the analyte from potential interferences.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions nih.govnih.govtandfonline.com. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy fao.orgnih.govnih.gov. These parameters are crucial for determining the sensitivity of an analytical method. The LOD and LOQ are typically determined by analyzing blank samples spiked with decreasing concentrations of the analyte and are often calculated based on the signal-to-noise ratio (S/N), where a common criterion for LOD is an S/N of 3 and for LOQ is an S/N of 10 europa.eu.

The following table summarizes the LOD and LOQ values for ractopamine analysis in various matrices as reported in different studies.

Table 1. Limits of Detection (LOD) and Quantification (LOQ) for Ractopamine in Various Matrices

Matrix Analytical Method LOD LOQ
Raw Material & Feed Additives HPLC-UV 1.60 - 2.05 µg/mL 4.26 - 6.84 µg/mL
Animal Tissues LC-MS - 1 ng/g
Pork QuEChERS-LC-MS/MS 1.91 ppb 6.36 ppb
Animal Derived Foods EME-LC-MS/MS 0.07 - 0.11 ng/g -
Pig Tissues (Muscle) LC-MS 0.15 µg/kg 0.5 µg/kg
Pig Tissues (Kidney, Liver) LC-MS 0.5 µg/kg 2.5 µg/kg
Pig Tissues (Lungs) LC-MS 1.0 µg/kg 2.5 µg/kg

Accuracy and Precision Assessment (e.g., intra-day, inter-day repeatability and reproducibility)

The accuracy of an analytical method refers to the closeness of a measured value to a true or accepted value, while precision represents the closeness of repeated measurements to each other. In method validation, these are typically evaluated through intra-day (repeatability) and inter-day (reproducibility) studies rsc.org.

Repeatability (Intra-day Precision): This is assessed by analyzing multiple replicates of quality control (QC) samples at different concentrations within the same day, under the same operating conditions. For instance, one validation approach involves analyzing six replicates at four distinct QC levels rsc.org. The relative standard deviation (RSD) of these measurements is calculated, with acceptance criteria often set to be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ) rsc.org. In the analysis of ractopamine in various animal tissues, methods using Ractopamine-d5 hydrochloride as an internal standard have demonstrated excellent intra-day precision, with RSD values often below 13% researchgate.net.

Reproducibility (Inter-day Precision): To assess reproducibility, the analysis of QC samples is repeated on multiple consecutive days rsc.org. This evaluation accounts for variations that may occur over time, such as different analysts or batches of reagents. Studies have shown that analytical methods for ractopamine determination achieve good in-house reproducibility scispace.com. For example, a liquid chromatography method for ractopamine hydrochloride in swine and turkey tissues reported coefficients of variation from 2% to 18% for samples fortified at concentrations ranging from 1 to 100 ppb nih.gov. Similarly, another HPLC method reported precision with a relative standard deviation of less than or equal to 1.87% nih.gov.

The accuracy of these methods is determined by comparing the mean concentration found against the known spiked concentration. Methods validated using Ractopamine-d5 hydrochloride consistently show high accuracy, with recovery levels often ranging between 75% and 100% nih.gov. In some cases, average recoveries are around 95%, and accuracy values have been reported to be between 96.97% and 100.54% nih.govnih.gov.

Table 1: Summary of Accuracy and Precision Data from Various Studies

ParameterMatrixFortification LevelResultReference
Intra-day Precision (RSD) Animal TissueNot Specified< 13% researchgate.net
Inter-day Precision (CV) Swine & Turkey Tissues1 - 100 ppb2% - 18% nih.gov
Precision (RSD) Raw Material & Feed Additives160 - 240 µg/mL≤ 1.87% nih.gov
Accuracy (Recovery) Swine & Turkey Tissues1 - 100 ppb75% - 100% nih.gov
Accuracy (Recovery) Bovine & Swine Muscle0.05 - 7.5 µg/kg~95% nih.gov
Accuracy Raw Material & Feed AdditivesNot Specified96.97% - 100.54% nih.gov

Linearity and Calibration Curve Establishment

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte. This is established by constructing a calibration curve. Ractopamine-d5 hydrochloride is crucial in this process, as the calibration curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentrations rsc.org.

A linear regression analysis is performed on the data points to determine the slope, intercept, and correlation coefficient (r or r²) of the calibration curve rsc.orgusda.gov. A strong correlation coefficient, typically ≥ 0.995, is required to demonstrate linearity over the specified concentration range rsc.orgusda.gov.

The concentration range for which linearity is established varies depending on the matrix and regulatory requirements. For example, in the analysis of ractopamine in swine and bovine liver, a linear range of 25 to 300 ng/mL has been validated, while for muscle tissues, the range might be 0.5 to 2.0 ng/mL usda.gov. Other studies have established linearity for ractopamine in plasma over a range of 1.2 to 400 ng/mL with a correlation coefficient (r²) of ≥0.997 rsc.org. The use of a six-point calibration curve is a common practice in these analyses scispace.com.

Table 2: Examples of Established Linearity Ranges for Ractopamine Analysis

MatrixConcentration RangeCorrelation Coefficient (r or r²)Reference
Plasma1.2 - 400 ng/mL≥ 0.997 rsc.org
Animal Liver25 - 300 ng/mL≥ 0.995 usda.gov
Animal Muscle0.5 - 2.0 ng/mL≥ 0.995 usda.gov
Pig & Cattle Livers/Kidneys0.002 - 0.300 mg/LNot Specified fao.org
Raw Material & Feed Additives160 - 240 µg/mL≥ 0.999 nih.gov

Stability Studies of Analytes in Prepared Extracts and Standard Solutions

Stability studies are essential to ensure that the concentration of the analyte does not change during the various stages of the analytical process, from sample storage to final analysis. These studies evaluate the stability of the analyte in the biological matrix, in prepared sample extracts, and in standard stock and working solutions under different storage conditions (e.g., temperature, time).

Research has investigated both the short-term and long-term stability of ractopamine scispace.com. For instance, sample extracts of ractopamine have been found to be stable for up to six days at 25°C fao.org. This ensures that samples can be processed in batches without significant degradation of the analyte before analysis.

The stability of standard solutions is equally important for maintaining the accuracy of quantification. Ractopamine hydrochloride standard stock solutions are often prepared in methanol or a mixture of sample diluent and methanol. These solutions have been shown to be stable for up to three months when stored at 2 - 8°C usda.gov. Intermediate and working standard solutions, which are typically more dilute, may have shorter stability periods, such as one month under the same storage conditions usda.gov. It is also recommended that standard solutions should not be exposed to direct sunlight to prevent photodegradation fao.org.

Table 3: Stability of Ractopamine in Various Conditions

Sample TypeStorage ConditionDuration of StabilityReference
Sample Extracts25°CUp to 6 days fao.org
Standard Stock Solution2 - 8°C3 months usda.gov
Intermediate/Working Standard Solutions2 - 8°C1 month usda.gov
Standard SolutionsAvoid direct sunlightNot Specified fao.org

Pharmacokinetic and Metabolic Research Investigations Using Ractopamine D5 Hydrochloride

Disposition Studies in Animal Models (e.g., rats, pigs, cattle, turkeys, goats)

Studies utilizing isotopically labeled compounds like Ractopamine-d5 Hydrochloride are fundamental to understanding the absorption and bioavailability of ractopamine (B1197949) across different species.

Rats : Research in F344/N Hsd BR rats demonstrated rapid absorption of radiolabeled ractopamine hydrochloride following a single oral gavage. fao.org Peak plasma concentrations were observed quickly, though there were notable differences in bioavailability between male and female rats. fao.org A separate study determined the oral bioavailability of ractopamine in rats to be very low, at approximately 2.99%. nih.govbohrium.com

Pigs : In pigs, ractopamine is also rapidly absorbed after oral administration. fao.org The compound is quickly cleared from the bloodstream. fao.org

Cattle : Similar to other species, ractopamine is readily absorbed in cattle. Following administration, concentrations in plasma and urine reach their highest levels within several days of treatment. oup.com For instance, in one study, plasma concentrations peaked on day 14 of treatment, while urine concentrations peaked on day 7. oup.com

Following absorption, ractopamine distributes throughout the body, with concentrations varying significantly among different tissues and fluids. Ractopamine-d5 Hydrochloride is essential for accurately quantifying these residue levels.

Rats : After intravenous administration in rats, ractopamine showed extensive partitioning into tissues. nih.govbohrium.com The highest concentrations were found in the kidney, followed by the lung, spleen, heart, liver, muscle, plasma, and brain. nih.govbohrium.com

Pigs : In pigs, residue levels of ractopamine and its metabolites are generally low in tissues. fao.org The parent compound is a major residue component in both liver and kidney tissues. fao.org

Cattle : Studies in cattle reveal that the liver is a primary site of residue accumulation. oup.comnih.gov On withdrawal day 0, ractopamine residues were highest in the liver, followed by the eye, lung, spleen, aqueous fluid, heart, bile, kidney, and muscle tissues. oup.com While residues in most tissues decline after withdrawal, levels in the eye, aqueous fluid, and kidney have been observed to remain stable or even increase. oup.com The highest concentrations of tissue-specific metabolism are noted in the liver and small intestine. nih.gov

Goats : A study on the distribution of ractopamine in goats found that after a 21-day withdrawal period, the highest concentrations were in the bile. nih.gov This was followed by the kidney and the liver, which are the primary organs for excretion and metabolism, respectively. nih.gov

Turkeys : Ractopamine is also used in turkeys, where it is fed during the final 7-14 days before slaughter. osu.edu

The following table summarizes the distribution of ractopamine in various animal tissues.

SpeciesHigh Concentration TissuesLow Concentration TissuesReference
RatsKidney, Lung, Spleen, HeartMuscle, Plasma, Brain nih.gov
CattleLiver, Eye, Lung, KidneyGluteus, Rib Eye Muscle oup.com
PigsLiver, KidneyMuscle, Fat fao.orgfao.org
GoatsBile, Kidney, LiverHeart, Fat, Brain nih.gov

The elimination of ractopamine from the body occurs through both urinary and fecal pathways, with the primary route varying by species.

Rats : In rats, a significant portion of orally administered ractopamine is excreted in the bile. nih.gov One study found that approximately 58% of the administered radioactivity was excreted into the bile within 24 hours. nih.gov

Pigs : Excretion in pigs is rapid, with the majority of the compound eliminated via urine. fao.org In one study, pigs excreted 96.5% of the administered radioactivity within 7 days, with 88.1% in the urine and 8.4% in the feces. fao.org The vast majority (84.7%) of the total dose was excreted within the first day. fao.org

Cattle : In cattle, excretion is more balanced between urine and feces. Over a 10-day period, a study showed that 97.8% of the administered dose was excreted, with 45.6% in the urine and 52.3% in the feces. fao.org The majority of this excretion (92.5%) occurred within the first four days. fao.org Urine is considered a primary route for ractopamine expulsion. scispace.com

Monkeys : Studies in rhesus monkeys showed an excretion pattern similar to that of dogs, with nearly twice as much radioactivity excreted in the urine compared to the feces over 72 hours. fao.org

The table below details the excretion patterns of ractopamine in different animal species.

Species% Excreted in Urine% Excreted in FecesTime PeriodReference
Pigs88.1%8.4%7 Days fao.org
Cattle45.6%52.3%10 Days fao.org
Monkeys69.8% (Urine > Feces)72 Hours fao.org

Identification and Characterization of Ractopamine Metabolites in Animal Systems

Ractopamine undergoes extensive metabolism in animals, primarily through conjugation with glucuronic acid and sulfates. semanticscholar.orgresearchgate.net Ractopamine-d5 Hydrochloride is used as an internal standard in mass spectrometric analyses to aid in the identification and quantification of these metabolites.

A significant portion of ractopamine is excreted as conjugated metabolites, such as glucuronides and sulfates. scispace.comnih.gov To accurately measure the total ractopamine residue, a deconjugation step is necessary. scispace.comresearchgate.net This is typically achieved through enzymatic hydrolysis using enzymes like β-glucuronidase and/or arylsulfatase. nih.govresearchgate.netscispace.com

This process cleaves the glucuronic acid or sulfate (B86663) group from the parent molecule, liberating free ractopamine for analysis. covachem.com Studies have shown that the concentration of ractopamine measured in urine samples after enzymatic hydrolysis can be substantially higher—sometimes more than tenfold—than in non-hydrolyzed samples, confirming that ractopamine is excreted mainly as glucuronide metabolites. scispace.com The use of these enzymes can extend the period in which ractopamine exposure can be detected in an animal. nih.gov The effectiveness of the hydrolysis can depend on the source of the enzyme, incubation time, pH, and the amount of enzyme used. nih.gov

The following table illustrates the impact of enzymatic hydrolysis on measured ractopamine concentrations in cattle and sheep urine.

SpeciesSampleConditionRactopamine Concentration (ppb)Reference
SheepUrine (Withdrawal Day 0)Without Hydrolysis9.8 ± 3.3 nih.gov
With Hydrolysis5,272 ± 1,361
CattleUrine (Withdrawal Day 0)Without Hydrolysis164 ± 61.7 nih.gov
With Hydrolysis4,129 ± 2,351

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for identifying and characterizing ractopamine metabolites. scispace.comnih.gov This method allows for the separation of different compounds in a sample followed by their identification based on their mass-to-charge ratio and fragmentation patterns. scispace.com

In pigs, the primary metabolites are three distinct monoglucuronides. fao.org In cattle, four main metabolites have been identified. fao.org Studies in rats have revealed a more complex metabolic profile in bile, identifying not only ractopamine monoglucuronides but also a mono-sulfate conjugate and a unique sulfate-ester, glucuronic acid diconjugate. nih.gov High-resolution mass spectrometry techniques, such as Quadrupole Time-of-Flight (Q-TOF/MS), have been instrumental in identifying these glucuronide metabolites in cattle plasma, urine, and tissues. oup.com The structural elucidation of these metabolites provides a comprehensive understanding of the metabolic pathways of ractopamine in different animal systems. fao.org

Comparative Metabolism Studies Across Animal Species

The metabolic fate of ractopamine has been investigated across various animal species, including pigs, cattle, and laboratory animals, to understand inter-species differences and similarities in biotransformation pathways. These studies are crucial for evaluating the safety of animal-derived food products. While many foundational studies have utilized radiolabeled compounds like 14C-ractopamine to trace and identify metabolites, isotopically labeled standards such as Ractopamine-d5 hydrochloride are essential in modern analytical methods, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the parent compound and its metabolites in complex biological matrices. Ractopamine-d5 hydrochloride serves as an ideal internal standard, as its chemical behavior is nearly identical to that of ractopamine, but its mass difference allows for clear differentiation in mass spectrometric analysis. scispace.com

Studies have revealed that the primary metabolic pathway for ractopamine across all species studied is conjugation, specifically glucuronidation. fao.org The metabolic profile of ractopamine hydrochloride is qualitatively similar in target species like pigs and cattle, as well as in laboratory animals. fao.org The main metabolites are monoglucuronide conjugates. fao.org

In comparative studies involving rats, dogs, swine, and cattle, several chromatographically distinct monoglucuronide metabolites have been identified, commonly designated as metabolites A, B, and C. fao.org In addition to these, other metabolites (D, E, and F) have also been characterized. fao.org The relative proportions of these metabolites can vary significantly between species and tissues, particularly in the liver and kidneys, which are primary sites of drug metabolism and elimination. fao.org

For instance, in swine liver, parent ractopamine constitutes a significant portion of the extractable radioactivity, with metabolites A, B, and C being present in smaller proportions. fao.org In contrast, cattle liver shows metabolite C as the most abundant, followed by metabolite D. fao.org These differences highlight species-specific variations in the activity of UDP-glucuronosyltransferase enzymes responsible for ractopamine conjugation.

Below is a data table summarizing the proportional composition of ractopamine and its metabolites in the liver and kidney tissues of swine and cattle.

CompoundSwine (% of Extractable Radioactivity)Cattle (% of Extractable Radioactivity)
LiverKidneyLiverKidney
Ractopamine28.723.4--
Metabolite A7.911.0&lt;10&lt;10
Metabolite B10.413.2&lt;10&lt;10
Metabolite C4.622.3~45~45
Metabolite D5.06.1~25~5
Metabolite E2.71.4--
Metabolite F2.81.9--

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation Applications

Physiologically-based pharmacokinetic (PBPK) models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body based on physiological, biochemical, and physicochemical parameters. nih.gov These models are increasingly used in veterinary medicine to predict drug residue concentrations in various tissues and to estimate appropriate withdrawal times for food-producing animals. frontiersin.org

The development of a PBPK model for ractopamine in livestock, such as goats, involves creating a multi-compartment model that represents key organs and tissues connected by the circulatory system. nih.gov These compartments typically include the gastrointestinal tract (for absorption), liver, kidneys, muscle, fat, and a general "rest of the body" compartment. nih.gov The model incorporates species-specific physiological parameters like organ volumes, blood flow rates, and cardiac output. nih.gov

Chemical-specific parameters for ractopamine, such as tissue-to-plasma partition coefficients, metabolic clearance rates, and absorption rates, are then integrated into the model. nih.gov These parameters can be determined through in vitro studies or derived from in vivo pharmacokinetic data. While direct studies using Ractopamine-d5 Hydrochloride for PBPK model parameterization are not extensively published, data from studies using unlabeled or radiolabeled ractopamine provide the necessary inputs for model development. nih.govfrontiersin.org The use of Ractopamine-d5 Hydrochloride in pharmacokinetic studies that generate these parameters would enhance the accuracy of the model by providing precise quantification of ractopamine concentrations in plasma and tissues.

A PBPK model for ractopamine in goats, for example, would be structured with compartments for plasma, liver, kidney, muscle, fat, and other tissues, with blood flow connecting them. nih.gov The liver compartment would include parameters for metabolic clearance, reflecting the conjugation of ractopamine. nih.gov The kidney compartment would model the urinary excretion of the parent drug and its metabolites. nih.gov

The table below provides an example of the types of physiological and chemical-specific parameters used in a PBPK model for ractopamine in a livestock species like goats.

Parameter CategoryParameter NameDescription
Physiological ParametersBody WeightTotal body mass of the animal.
Organ/Tissue VolumesVolumes of key tissues like liver, kidney, muscle, and fat as a percentage of body weight.
Blood Flow RatesRate of blood perfusion through each organ/tissue compartment.
Chemical-Specific ParametersTissue:Plasma Partition CoefficientsRatio of ractopamine concentration in a tissue to that in plasma at steady state.
Metabolic ClearanceRate of ractopamine metabolism, primarily in the liver.
Renal ClearanceRate of ractopamine excretion via the kidneys.

Once developed and validated, PBPK models for ractopamine offer powerful predictive capabilities. They can simulate the concentration-time profiles of ractopamine in various edible tissues (muscle, liver, kidney, fat) following different administration scenarios without the need for extensive animal experimentation. frontiersin.org This is particularly valuable for predicting residue depletion and ensuring that drug levels fall below established maximum residue limits (MRLs) before the animal enters the food supply. nih.gov

For instance, a validated PBPK model for ractopamine in goats has been used to predict the withdrawal times in different tissues after long-term exposure. nih.gov The model could accurately simulate the decline of ractopamine concentrations in tissues like the kidney, which was identified as having the longest withdrawal time. nih.gov Such models can also be used to extrapolate between different dosages, animal ages, and even to some extent, between species, thereby reducing the number of animal studies required. nih.govfrontiersin.org

In a research context, these models can also be used to investigate the relationship between tissue concentrations and biological activity. By predicting the concentration of ractopamine at the site of action (e.g., muscle tissue), researchers can better understand the dose-response relationship for its effects on muscle growth and fat reduction. This can aid in optimizing feeding strategies to achieve desired production outcomes while minimizing residue levels. The insights gained from PBPK modeling are crucial for both ensuring food safety and for the efficient and responsible use of ractopamine in livestock production. nih.govfrontiersin.org

Role of Ractopamine D5 Hydrochloride in Regulatory Science and Compliance Research

Analytical Challenges in Residue Monitoring and Enforcement Programs

Regulatory bodies worldwide face significant analytical challenges in monitoring ractopamine (B1197949) residues in animal-derived food products. The need for highly sensitive and specific detection methods is paramount, as many countries have established maximum residue limits (MRLs) or have zero-tolerance policies for this substance. digicomply.com Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are preferred for their ability to detect ractopamine at very low concentrations. nih.gov

A primary challenge in residue analysis is the "matrix effect," where other components in a complex sample, such as animal tissue, can interfere with the detection of the target analyte, leading to inaccurate results. The use of an isotopically labeled internal standard like Ractopamine-d5 hydrochloride is a widely accepted strategy to compensate for these matrix effects and other potential variations during sample preparation and analysis. nih.gov By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, scientists can accurately quantify the native ractopamine, as both compounds behave almost identically during extraction and analysis but are distinguishable by the mass spectrometer. nih.govscispace.comresearchgate.net This ensures the reliability of data used in enforcement programs.

Scientific Basis for Maximum Residue Limit (MRL) Derivations in Animal Products

The establishment of Maximum Residue Limits (MRLs) for veterinary drugs like ractopamine is a scientifically rigorous process undertaken by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Codex Alimentarius Commission. nih.govfao.org The primary goal is to ensure that the amount of residue in food products does not pose a health risk to consumers.

The derivation of MRLs is based on a comprehensive evaluation of toxicological data from studies in laboratory animals and, when available, humans. who.int From these studies, a No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed. An Acceptable Daily Intake (ADI) for humans is then established by applying a safety factor to the NOAEL to account for interspecies and intraspecies differences. who.intsfa.gov.sg

JECFA has conducted multiple reviews of ractopamine, establishing an ADI based on its acute cardiac effects. fao.orgwho.int Subsequently, MRLs for various animal tissues (muscle, liver, kidney, and fat) are proposed, taking into account residue depletion studies in target animals and food consumption patterns. fao.orgfao.org The process has been subject to international debate, with some countries and organizations raising concerns about the completeness of the safety data. foodsafetynews.comthebeefsite.comthebeefsite.com

Table 1: Codex Alimentarius Maximum Residue Limits for Ractopamine

TissueMRL (µg/kg)
Muscle (Cattle and Pigs)10
Fat (Cattle and Pigs)10
Liver (Cattle and Pigs)40
Kidney (Cattle and Pigs)90

This table is based on information from the Codex Alimentarius and JECFA evaluations. who.intfoodsafetynews.com

Development and Certification of Reference Materials for Inter-laboratory Proficiency Testing

Certified Reference Materials (CRMs) are fundamental to ensuring the quality and comparability of analytical measurements in food testing laboratories. nih.govresearchgate.net The development and certification of a CRM, such as Ractopamine-d5 hydrochloride, is a meticulous process governed by international standards like ISO 17034. ansi.organsi.orgexcedr.comaroscientific.com This standard outlines the requirements for the competent production of reference materials, covering aspects from material processing and characterization to the assignment of certified property values and their uncertainties. reagecon.com

The certification process typically involves:

Material Preparation: Synthesis and purification of the compound to a high degree of chemical purity.

Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and remains stable over time under specified storage conditions.

Characterization: Using a variety of analytical techniques to confirm the identity and purity of the compound.

Value Assignment: Determining the certified value (e.g., concentration or purity) through inter-laboratory comparison studies involving a network of competent laboratories. nih.gov

These CRMs are then used by individual laboratories for method validation, calibration of instruments, and as quality control samples to ensure the accuracy of their results. nih.govfrontiersin.org They are also crucial for proficiency testing schemes, where multiple laboratories analyze the same sample to assess their analytical performance. This helps to ensure that different laboratories can achieve comparable and reliable results, which is vital for both national and international trade and regulatory compliance.

Research into Control Strategies for Prohibited Substances in the Food Chain

Effective control of prohibited substances like ractopamine in the food chain requires a multi-faceted approach that includes robust monitoring programs, traceability systems, and advanced analytical methods. tandfonline.comnih.gov Research in this area focuses on developing and improving strategies to prevent the illegal use of such substances and to quickly identify and remove contaminated products from the market.

Traceability systems are a cornerstone of modern food safety management. They allow for the tracking of animals and their products from farm to fork, providing a transparent record of their history. In the context of ractopamine, a robust traceability system can help to verify claims of "ractopamine-free" production, which is a requirement for export to many countries. tandfonline.com Research in this area is exploring the use of technologies like blockchain to enhance the security and reliability of traceability data.

Analytical oversight is an integral part of these systems, providing the means to verify compliance at various points in the supply chain. This includes the testing of animal feed, as well as tissues and other biological matrices from the animals themselves. The availability of high-quality reference materials, including Ractopamine-d5 hydrochloride, is essential for the accuracy of this analytical oversight.

To control the use of ractopamine, it is crucial to be able to detect it not only in the final food product but also in animal feed and in the live animals.

Animal Feedstuffs: Methods have been developed for the determination of ractopamine hydrochloride in various animal feeds. nih.gov These methods typically involve extraction of the compound from the feed matrix followed by analysis using techniques like high-performance liquid chromatography (HPLC). nih.gov The validation of these methods often employs Ractopamine-d5 hydrochloride as an internal standard to ensure accuracy.

Hair Samples: Hair analysis has emerged as a valuable tool for monitoring the illegal use of ractopamine over a longer period. wikipedia.orgnih.gov Unlike blood or urine, where the drug is eliminated relatively quickly, ractopamine can be detected in hair for weeks or even months after administration. oup.commsu.eduoup.commsu.edu This provides a wider window for detection. Research has focused on optimizing extraction methods and using highly sensitive analytical techniques like UPLC-MS/MS, with Ractopamine-d5 hydrochloride as an internal standard, to quantify low levels of ractopamine in hair. scispace.com

Table 2: Research Findings on Ractopamine Detection in Hair

AnimalDetection Period After WithdrawalAnalytical MethodKey Finding
PigsUp to 24 daysLC-MS/MSRactopamine residues persist in hair, making it a suitable matrix for monitoring. nih.gov
CattleAt least 14 daysUPLC-MS/MSRactopamine accumulates in hair at higher concentrations than in plasma. oup.com

These research efforts, underpinned by the use of stable isotope-labeled standards like Ractopamine-d5 hydrochloride, are crucial for developing effective strategies to control prohibited substances in the food chain and ensure the safety and integrity of the global food supply.

Emerging Research Directions and Future Perspectives on Ractopamine D5 Hydrochloride

Advanced Analytical Technologies for Enhanced Detection and Quantification of Ractopamine (B1197949) and its Metabolites

The accurate detection and quantification of Ractopamine and its metabolites are crucial for regulatory monitoring and ensuring food safety. The development of advanced analytical technologies has significantly improved the sensitivity, specificity, and efficiency of these measurements. Ractopamine-d5 Hydrochloride, as a stable isotope-labeled internal standard, is central to achieving high accuracy in many of these methods, particularly in mass spectrometry-based techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become one of the most efficient and widely used methods for analyzing Ractopamine residues. scispace.com This technique offers high resolution, rapid separation, and the characteristic selectivity and sensitivity of MS/MS detection. scispace.com The use of an internal standard, such as Ractopamine-d5, is critical in LC-MS/MS analysis to correct for matrix effects and variations in sample preparation and instrument response, thus ensuring precise quantification. scispace.com For instance, in the analysis of swine urine and hair, Ractopamine-d5 is spiked into the sample as an internal standard, and quantification is performed by monitoring the transition of the protonated molecular ion of Ractopamine (m/z 302.2) to its product ions, versus the transition of the deuterated standard (m/z 307.1 > 167.1). scispace.com This isotope dilution method allows for detection limits as low as 0.1 ng/mL. oup.comnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) further enhances the speed and resolution of analysis compared to conventional HPLC. scispace.com This method is particularly effective for determining Ractopamine residues in various animal tissues, including muscle, liver, and kidney, as well as in urine and plasma. scispace.com The high sensitivity of UPLC-MS/MS is essential for countries with zero-tolerance policies for Ractopamine residues. oup.com

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput screening alternative to chromatographic methods. oup.comscienceopen.com These assays are based on the specific binding of antibodies to Ractopamine. While generally used for screening due to a higher potential for false positives compared to LC-MS/MS, advancements are continually improving their sensitivity and specificity. oup.comscienceopen.com For example, lateral flow immunoassays (LFIAs) using selenium nanoparticles or colored silica nanoparticles as labels have been developed for the rapid detection of Ractopamine in swine urine, with visual limits of detection in the low ng/mL range. scienceopen.comnih.gov Time-resolved chemiluminescence immunoassays have also been established to simultaneously detect Ractopamine and other β-agonists with limits of detection as low as 0.17 ng/mL. nih.gov In these immunoassays, labeled Ractopamine derivatives can be used as competitors to quantify the amount of unlabeled Ractopamine in a sample. lepumedical.commdpi.comcdc.gov

Comparison of Advanced Analytical Technologies for Ractopamine Detection
TechnologyPrincipleRole of Ractopamine-d5 HClTypical Limit of Quantification (LOQ)ApplicationReferences
LC-MS/MSChromatographic separation followed by mass analysis of parent and fragment ions.Internal standard for accurate quantification by isotope dilution.0.1 - 0.25 ng/mLConfirmatory analysis in tissues (liver, muscle) and urine. scispace.comoup.comnih.gov
UPLC-MS/MSHigher resolution and faster chromatographic separation than conventional LC-MS/MS.Internal standard for highly sensitive and precise quantification.~0.1 ng/gHigh-throughput confirmatory analysis in complex matrices like liver. scispace.com
Immunoassays (ELISA, LFIA)Antibody-antigen binding.Not directly used, but labeled Ractopamine derivatives serve as competitors.1 - 3 ng/mL (Visual)Rapid screening of urine and tissue samples. scienceopen.comnih.gov

Mechanistic Studies on Ractopamine Interactions at the Molecular and Cellular Level (in in vitro or ex vivo models)

In vitro and ex vivo models are invaluable for elucidating the specific molecular and cellular mechanisms through which Ractopamine exerts its effects. escholarship.org These studies provide a controlled environment to investigate receptor interactions and subsequent cellular responses, particularly in muscle and adipose tissues.

Receptor Binding and Signaling Pathway Investigations

Ractopamine is a phenylethanolamine that functions as a β-adrenergic receptor (β-AR) agonist, structurally similar to natural catecholamines like epinephrine (B1671497) and norepinephrine. nih.govscielo.br Its primary mode of action involves binding to β-ARs on the surface of cells. nih.gov Studies have shown that Ractopamine exhibits agonist activity at both β1- and β2-adrenergic receptors. nih.govresearchgate.net More recent research has also identified it as a full agonist at the trace amine-associated receptor 1 (TAAR1). nih.govguidetopharmacology.org

The binding of Ractopamine to β-ARs initiates a cascade of intracellular events. nih.gov This process triggers the activation of adenylate cyclase and protein kinase A, which are key components of the cAMP-dependent signaling pathway. nih.govnih.gov This signaling cascade is fundamental to the metabolic changes observed in response to Ractopamine. nih.gov For example, experiments using oocytes co-expressing TAAR1 and a cAMP-sensitive chloride channel demonstrated that Ractopamine application led to an increase in intracellular cAMP. nih.gov In such receptor-binding and signaling pathway studies, isotopically labeled ligands like Ractopamine-d5 are essential tools. They can be used in competitive binding assays to determine the affinity (Kd) and density (Bmax) of Ractopamine for its receptors without the interference from endogenous ligands.

Cellular Response Studies in Muscle and Other Relevant Tissues

The primary effect of Ractopamine in livestock is the repartitioning of nutrients to favor muscle growth over fat deposition. k-state.edunih.gov In vitro studies using cultured muscle cells have been instrumental in understanding this phenomenon. Research on cultured rat myotubes (a model for muscle fibers) demonstrated that Ractopamine stimulates cellular protein accretion. nih.gov This is achieved, at least in part, by increasing the rate of protein synthesis. nih.gov Specifically, Ractopamine was shown to increase the incorporation of [35S]methionine into total cellular protein, as well as into specific muscle proteins like myosin heavy chain. nih.gov

Further studies in pigs have shown that Ractopamine administration alters the gene expression of myosin heavy chain (MyHC) isoforms, leading to a shift toward a faster-contracting muscle phenotype. nih.gov It was observed that the expression of type IIB MyHC increased within 12 hours of Ractopamine exposure, while the expression of β2-AR genes decreased after two weeks, suggesting a potential desensitization mechanism. k-state.edunih.gov In adipocytes, the activation of the β-AR signaling pathway by Ractopamine enhances lipolysis (the breakdown of fat) and suppresses lipogenesis (the formation of fat). nih.govk-state.edu

Environmental Fate and Transport Research of Ractopamine Residues (where Ractopamine-d5 could serve as a tracer or surrogate)

The widespread use of Ractopamine in livestock production has raised concerns about its potential environmental impact, as the majority of the administered compound is excreted into manure. biologicaldiversity.org Research into the environmental fate and transport of Ractopamine residues is critical for assessing these risks. In such studies, stable isotope-labeled compounds like Ractopamine-d5 are invaluable as tracers or surrogates to track the movement and degradation of the parent compound in complex environmental matrices like soil and water.

Studies have shown that Ractopamine can enter the environment through the application of manure from treated animals as fertilizer. biologicaldiversity.orgnih.gov Once in the soil, Ractopamine's fate is primarily governed by sorption to soil particles. nih.gov Research indicates that Ractopamine rapidly dissipates from the liquid layer of soil-water systems, with a significant portion binding strongly to soil, a process influenced by hydrophobic interactions and cation exchange with soil organic matter. nih.gov Despite this strong sorption, a fraction of Ractopamine can remain mobile and be transported into waterways through runoff, especially during rainfall events. nih.govacs.org

A comprehensive study investigating growth-promoting compounds in beef cattle operations found that Ractopamine persisted in feedlot pen floors with a half-life of 18–49 days. nih.gov The concentrations of Ractopamine in fresh feces were found to be 3 to 4 orders of magnitude greater than other growth promoters studied. nih.govacs.org Simulated rainfall experiments revealed that a single rainfall event could mobilize significant quantities of Ractopamine from these feedlots into the surrounding environment. acs.org The use of Ractopamine-d5 as a spike-in tracer in these types of field or laboratory studies would allow for precise quantification of transport, leaching, and degradation rates by distinguishing the experimental compound from any pre-existing background Ractopamine. This is crucial for developing accurate environmental models and informing manure management practices. nih.govresearchgate.net

Novel Applications of Stable Isotope-Labeled Ractopamine in Comprehensive Biological and Analytical Research

The unique properties of stable isotope-labeled compounds like Ractopamine-d5 Hydrochloride open up a wide range of applications beyond their use as simple internal standards in routine analytical testing. These applications are pivotal for conducting comprehensive biological and analytical research, providing deeper insights into the compound's behavior in biological and environmental systems.

One of the most significant applications is in pharmacokinetic and metabolic studies. By administering Ractopamine-d5 to laboratory animals, researchers can precisely trace the absorption, distribution, metabolism, and excretion (ADME) of the drug. The deuterium (B1214612) label allows for the differentiation of the administered drug and its metabolites from any endogenous compounds, enabling a clear picture of its metabolic fate. fda.gov.twfao.org This is crucial for understanding how the compound is processed in the body and for identifying and quantifying its various metabolites, such as glucuronide and sulfate (B86663) conjugates. wikipedia.orgnih.gov

In analytical research, Ractopamine-d5 is fundamental to the development and validation of highly accurate quantitative methods using isotope dilution mass spectrometry (IDMS). This is considered a gold-standard technique for quantification. By adding a known amount of Ractopamine-d5 to a sample, the ratio of the unlabeled (native) Ractopamine to the labeled standard can be measured with high precision by mass spectrometry. scispace.comresearchgate.net This approach effectively cancels out variations in sample extraction efficiency and instrument response, leading to highly accurate and reproducible results, which is essential for regulatory compliance, food safety testing, and environmental monitoring. nih.govfsns.com

Furthermore, Ractopamine-d5 can be employed in advanced research to study receptor-ligand dynamics. In in vitro binding assays, labeled Ractopamine can help quantify the binding affinity and kinetics of the drug with its target receptors (e.g., β-adrenergic receptors) without interference from other substances in the assay medium. This provides critical data for understanding the drug's mechanism of action at the molecular level.

Q & A

Q. What validated analytical methods are recommended for quantifying Ractopamine-d5 Hydrochloride in complex biological matrices?

Isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use deuterated analogs (e.g., Ractopamine-d5 Hydrochloride) as internal standards to correct for matrix effects and ionization variability. Calibration curves should span expected concentrations (e.g., 0.1–100 ng/mL), with recovery rates validated using spiked samples .

Q. How should researchers ensure the chemical stability of Ractopamine-d5 Hydrochloride during long-term storage?

Store lyophilized samples at -20°C in airtight, light-resistant containers. For solutions, use inert solvents (e.g., methanol) and avoid repeated freeze-thaw cycles. Stability should be verified via periodic LC-MS/MS analysis to monitor degradation products, such as ractopamine free base or isotopic exchange artifacts .

Q. What are the critical parameters for validating Ractopamine-d5 Hydrochloride purity in synthesized batches?

Employ non-aqueous titration with 0.1 M perchloric acid for hydrochloride quantification (1 mL equivalent to 18.96 mg of active compound). Complementary tests include heavy metal analysis (<20 μg/g), sulfated ash assessment (<1.0 mg/g), and loss on drying (<5.0 mg/g) as per pharmacopeial standards .

Advanced Research Questions

Q. How can researchers design a dose-response study to evaluate Ractopamine-d5 Hydrochloride’s β-adrenergic receptor activation in vivo?

Use a randomized complete block design with stratified groups (e.g., by weight/metabolic rate). Dosages should span subclinical to supraclinical ranges (e.g., 5–30 ppm in feed) over 45–50 days. Measure endpoints like lean mass accretion, feed conversion ratios, and receptor phosphorylation via Western blot. Pool data across trials to enhance statistical power, as demonstrated in swine studies .

Q. What strategies resolve contradictions in reported metabolic effects of Ractopamine-d5 Hydrochloride across species?

Perform interspecies pharmacokinetic modeling to account for differences in absorption and hepatic clearance. For example, swine exhibit rapid renal excretion, while rodents show prolonged hepatic retention. Adjust experimental variables (e.g., dosing frequency, co-administered inhibitors) and validate findings using isotopic tracing to track metabolite pathways .

Q. How should contamination risks be mitigated when handling Ractopamine-d5 Hydrochloride in open laboratory environments?

Implement engineering controls: negative-pressure fume hoods, HEPA filtration, and sealed centrifugation systems. Use diatomaceous earth or universal binders for spill containment, followed by ethanol decontamination. Personnel must wear impervious clothing, NIOSH-approved respirators, and undergo mandatory training on emergency protocols .

Q. What statistical approaches are optimal for analyzing non-linear responses in Ractopamine-d5 Hydrochloride studies?

Apply mixed-effects models to account for inter-individual variability and censored data (e.g., undetectable metabolite levels). For dose-response incongruities, use Bayesian hierarchical models to integrate prior data (e.g., swine leanness improvements at 5–20 ppm) and estimate posterior probabilities of effect thresholds .

Methodological Considerations

  • Data Validation : Cross-reference results with stable isotope-labeled analogs (e.g., Ractopamine-d6) to confirm assay specificity .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design to align with institutional review standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.